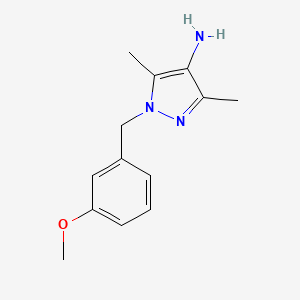

![molecular formula C20H24N2O2 B5585865 N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as N-tert-butyl-N-methyl-2-methoxybenzamide, involves directed metalation and reactions with methyl iodide to yield highly specific products, demonstrating the potential synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990). Another approach involves the annulation of 2-aminobenzamides and tert-butyl nitrite, offering a mild and efficient synthesis route under acid-free conditions (Yan et al., 2016).

Molecular Structure Analysis

Molecular structure and spectroscopic properties are elucidated through techniques like NMR, MS, IR, and X-ray diffraction. For instance, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was characterized, revealing insights into structure-property relationships and stabilization mechanisms via pi-pi conjugation and hydrogen bonding (He et al., 2014).

Chemical Reactions and Properties

Compounds with similar structural features exhibit various chemical reactions, such as hydrogen bonding and hydrolysis, which are crucial for understanding their chemical behavior. For example, hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provide evidence of intra- and intermolecular hydrogen bonds in solution (Romero & Margarita, 2008).

Physical Properties Analysis

The solubility of related compounds, such as 4-aminobenzamide, has been extensively studied across various solvents, providing a comprehensive understanding of their dissolution behavior. These studies employ gravimetric methods and theoretical models to correlate temperature with solubility, further detailed through thermodynamic analyses (Ouyang et al., 2019).

Chemical Properties Analysis

Research into the chemical properties of N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide analogs reveals diverse reactivity and interaction mechanisms. For example, the study of fluorescence enhancement in trans-4-aminostilbene derivatives indicates how N-phenyl substitutions can significantly influence photochemical behavior, providing insights into the underlying "amino conjugation effect" (Yang, Chiou, & Liau, 2002).

安全和危害

属性

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(23)22(5)18-12-10-17(11-13-18)21-19(24)15-6-8-16(9-7-15)20(2,3)4/h6-13H,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOBYYTBVVSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5585791.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5585798.png)

![9-(5-hydroxy-2-methoxybenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585808.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5585815.png)

![N-{4-[(diisopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5585825.png)

![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)

![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5585834.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)

![(1R*,3S*)-3-ethoxy-7-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585849.png)

![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)